RHO4 protein
Description
Properties
CAS No. |
145941-28-2 |
|---|---|
Molecular Formula |
C11H12N2 |
Synonyms |
RHO4 protein |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Rho4 Protein Function
Conserved Guanine (B1146940) Nucleotide-Binding Domains
Like other Rho-type GTPases, RHO4 possesses conserved domains critical for binding and hydrolyzing guanine nucleotides. nih.govresearchgate.net These domains, often referred to as G domains, are characteristic features of the Ras superfamily. The binding of GTP or GDP induces conformational changes in specific regions of the protein, enabling or preventing interaction with regulatory and effector molecules. nih.govnih.gov Mutations within these conserved GTP-binding domains can lead to altered protein activity, such as constitutively active (GTP-bound) or dominant-negative (GDP-bound) forms, which have been used experimentally to study RHO4 function. nih.govnih.gov
Key conserved motifs within the G domain include the P-loop (GXXXXGKS/T), switch I, and switch II regions, which are directly involved in binding the phosphate (B84403) groups of GTP and undergoing conformational changes upon nucleotide hydrolysis.
Functional Significance of the N-Terminal Extension of RHO4 Protein
RHO4 proteins in many fungal species, including Saccharomyces cerevisiae and filamentous fungi, are notable for possessing an unusually long N-terminal extension compared to other Rho GTPases. nih.govyeastgenome.org Research, particularly in S. cerevisiae, has demonstrated that this N-terminal extension plays a significant role in RHO4 function. nih.govyeastgenome.org Studies involving N-terminally truncated RHO4 mutants have revealed defects in growth and cell morphology, indicating the functional importance of this region. nih.gov Specifically, a region within the N-terminal extension, roughly between amino acid residues 43 and 61 in S. cerevisiae RHO4, has been identified as crucial for its proper function. nih.gov This extension may contain structural features, such as short alpha-helices, that contribute to its role. nih.gov The presence of a similar long N-terminal extension in Rho4 homologs across various yeast and filamentous fungi suggests a conserved functional importance for this domain. nih.govyeastgenome.org
Membrane Association and Subcellular Localization of this compound
Membrane association is a critical aspect of Rho-type GTPase function, as it is often required for their activity and interaction with downstream effectors. researchgate.netnih.gov this compound has been consistently observed to localize to the plasma membrane in various fungal species. researchgate.netnih.govuniprot.orgasm.org This localization is typically mediated by a conserved prenylation domain, often a CAAX box, at the C-terminus of the protein. researchgate.net Prenylation, the addition of a lipid group (such as geranylgeranyl) to the cysteine residue in the CAAX box, facilitates anchoring the protein to cellular membranes. researchgate.netuniprot.org
Beyond the plasma membrane, RHO4 exhibits specific subcellular localization patterns depending on the organism and cellular context. In Eremothecium gossypii, RHO4 is found at the cellular bud neck and incipient cellular bud site, as well as the plasma membrane and cytosol. uniprot.org In Neurospora crassa, RHO-4 localizes to septa and the plasma membrane. nih.govasm.orgresearchgate.net During vegetative septum formation in N. crassa, RHO-4 initially forms a ring at the plasma membrane that constricts towards the septal pore, remaining there after septation is complete. nih.gov In Schizosaccharomyces pombe, Rho4 localizes to the septum. researchgate.net The localization of RHO4 can be regulated by various factors, including guanine nucleotide dissociation inhibitors (GDIs), which can promote cytoplasmic localization by inhibiting membrane association. researchgate.netnih.gov
Data on RHO4 localization in different organisms:
| Organism | Subcellular Localization Sites | Key References |
| Eremothecium gossypii | Cellular bud neck, Incipient cellular bud site, Plasma membrane, Cytosol | uniprot.org |
| Neurospora crassa | Septa, Plasma membrane, Cytoplasm | nih.govasm.orgresearchgate.net |
| Schizosaccharomyces pombe | Septum | researchgate.net |
| Saccharomyces cerevisiae | Plasma membrane, Cellular bud neck, Incipient cellular bud site | uniprot.orgthebiogrid.org |
Research findings highlight the dynamic nature of RHO4 localization, which is often linked to its specific roles in processes like cell polarity and cytokinesis. researchgate.netnih.govasm.org
Regulatory Mechanisms Governing Rho4 Protein Activity
Guanine (B1146940) Nucleotide Exchange Factors (GEFs) in RHO4 Protein Activation
GEFs are crucial positive regulators of RHO GTPases, facilitating the exchange of GDP for GTP, thereby switching the GTPase to its active conformation. nih.govrcsb.orgpombase.orgrcsb.org This nucleotide exchange is often the rate-limiting step in the activation cycle.
Research across various fungal species has identified specific GEFs that interact with and activate this compound. In the fission yeast Schizosaccharomyces pombe, Gef3 has been characterized as a GEF for Rho4. Gef3 interacts physically with Rho4, and this interaction is particularly relevant during cytokinesis. nih.govuniprot.orgyeastgenome.org In vitro studies have shown that Gef3 can bind to GDP-bound Rho4 and accelerate the rate of nucleotide exchange. nih.govuniprot.orgyeastgenome.org Another S. pombe GEF, Gef2, has also been shown to bind Rho4 in vitro, although its precise role as an in vivo activator of Rho4 is less definitively established. uniprot.org Scd1 is another GEF noted to interact with Rho4 in S. pombe. uniprot.org
In filamentous fungi, specific GEFs for RHO4 have also been identified. In Neurospora crassa, Bud3 and Rgf3 are recognized as Rho4-specific GEFs that play roles at different stages of the septation process. rcsb.org Similarly, in Fusarium graminearum, the RhoGEF FgBud3 exhibits a strong interaction with FgRho4. Interestingly, FgBud3 has been found to interact with both the GDP-bound and GTP-bound forms of FgRho4, suggesting potentially distinct mechanisms or downstream targeting influenced by the nucleotide state. rcsb.org
While specific GEFs for Saccharomyces cerevisiae Rho4 (Rho4p) were not identified in some earlier studies, the involvement of Rho4p in polarized growth alongside Rho3p suggests the existence of such activators within the cellular context. nih.gov
The specific interaction between a GEF and this compound leads to the activation of RHO4, enabling it to bind to and regulate downstream effector proteins, thereby initiating specific signaling cascades. The localization of these GEFs often dictates where and when RHO4 activation occurs within the cell. For example, Gef3 localizes to the division site in S. pombe in a septin-dependent manner, coupling Rho4 activation to cytokinesis. nih.govuniprot.org
Genetic studies have provided further insight into the functional relationship between RHO4 and its GEFs. In S. pombe, Gef3 and Rho4 are demonstrated to be in the same genetic pathways that regulate septation and cell separation. nih.govuniprot.orgyeastgenome.org Deletion of gef3 leads to abnormal localization of potential Rho4 effectors and reduced levels of active Rho4, indicating that Gef3 is essential for Rho4 activation in vivo. nih.govuniprot.orgyeastgenome.org Overexpression of active Rho4 can rescue the septation defects observed in gef3Δ mutants, further supporting Gef3's role as a key GEF for Rho4 in this process. nih.govuniprot.orgyeastgenome.org
In F. graminearum, deletion of the FgBUD3 gene, encoding a Rho4-interacting GEF, results in severe defects in vegetative growth, sexual and asexual development, and cell division, including the production of abnormal spores with compromised septation. rcsb.org This highlights the critical role of FgBud3-mediated Rho4 activation in multiple essential cellular processes in this organism.
These genetic interactions underscore the importance of specific GEFs in mediating the biological functions of this compound by controlling its activation state.
Below is a table summarizing some of the identified GEFs for this compound in different organisms:
| Organism | RHO4 GEF(s) | Key Role(s) | Reference(s) |
| Schizosaccharomyces pombe | Gef3 | Septation, Cytokinesis | nih.govuniprot.orgyeastgenome.org |
| Schizosaccharomyces pombe | Gef2 | In vitro binding, potential role in cytokinesis | uniprot.org |
| Schizosaccharomyces pombe | Scd1 | Interaction reported | uniprot.org |
| Neurospora crassa | Bud3, Rgf3 | Septation | rcsb.org |
| Fusarium graminearum | FgBud3 | Growth, Development, Cell Division, Pathogenicity | rcsb.org |
Specific GEF Interactions and Their Impact on this compound Activity
GTPase-Activating Proteins (GAPs) Modulating this compound Inactivation
GAPs are negative regulators of Rho GTPases that enhance their intrinsic GTPase activity, promoting the hydrolysis of bound GTP to GDP. This process effectively switches the GTPase to its inactive state. nih.govrcsb.orgpombase.org
Specific GAPs have been identified that modulate the activity of this compound in different organisms. In Saccharomyces cerevisiae, Rgd1 is a known GAP that acts on both Rho3 and Rho4 proteins. nih.gov Another GAP in S. cerevisiae, Bem2, which is primarily recognized as a GAP for Cdc42 and Rho1, has also been suggested to function as a novel GAP for Rho4. nih.gov Experimental evidence indicates that Bem2 interacts specifically with the GTP-bound form of Rho4 through its RhoGAP domain, supporting its role in promoting GTP hydrolysis and inactivation. nih.gov
In Schizosaccharomyces pombe, preliminary findings suggest that Rga7 might be a GAP for Rho4, potentially involved in the regulation of cytokinesis. Further characterization is needed to fully elucidate the specificity and regulatory mechanisms of Rga7 on Rho4.
The interaction between RHO4 and its cognate GAPs leads to the inactivation of RHO4, terminating the downstream signaling initiated by the active, GTP-bound form. The efficiency and localization of GAP activity are critical for controlling the duration and spatial extent of RHO4 signaling.
GAPs often participate in complex regulatory networks that integrate various upstream signals to control RHO GTPase activity. In S. cerevisiae, the suggested role of Bem2 as a Rho4 GAP, in addition to its activity on Cdc42 and Rho1, highlights potential crosstalk and coordination between different Rho GTPase pathways. nih.gov Overexpression of BEM2 exacerbates the growth defects observed in rho3Δ rho4 mutants, providing in vivo support for a functional interaction and regulatory role of Bem2 on Rho4. nih.gov
The involvement of Rgd1 as a GAP for both Rho3 and Rho4 in S. cerevisiae suggests a shared regulatory mechanism for these two functionally related GTPases, which play partially redundant roles in polarized growth. nih.gov
In S. pombe, if Rga7 is confirmed as a Rho4 GAP, its involvement in cytokinesis would place it within the regulatory network controlling cell division, potentially coordinating Rho4 activity with other proteins involved in septum formation and cell separation.
Below is a table summarizing some of the identified or suggested GAPs for this compound in different organisms:
| Organism | RHO4 GAP(s) | Key Role(s) | Reference(s) |
| Saccharomyces cerevisiae | Rgd1 | Regulation of Rho3 and Rho4 | nih.gov |
| Saccharomyces cerevisiae | Bem2 | Potential novel GAP for Rho4, interacts with GTP-bound form | nih.gov |
| Schizosaccharomyces pombe | Rga7 | Suggested role in cytokinesis |
Characterization of this compound-Specific GAPs
Guanine Nucleotide Dissociation Inhibitors (GDIs) and this compound Cycling
Guanine Nucleotide Dissociation Inhibitors (GDIs) represent another class of regulators for Rho GTPases. GDIs primarily function by inhibiting the dissociation of GDP from the Rho protein, thereby preventing the binding of GTP and maintaining the protein in an inactive state. nih.govpombase.orgwikipedia.org A key function of GDIs is their ability to extract Rho GTPases from cellular membranes and maintain them in a soluble, cytosolic complex. nih.govpombase.orgwikipedia.org This sequestration from the membrane, where many effectors reside, effectively mutes the Rho protein's signaling activity. pombase.org
The interaction between this compound and GDIs is crucial for regulating its localization and availability for activation. In Saccharomyces cerevisiae, Rdi1 is the sole Rho GDI and has been shown to interact with Rho4. nih.govwikipedia.org While Rdi1 can extract other Rho proteins like Cdc42 and Rho1 from membranes and form a stable cytosolic complex, its interaction with Rho4 leads to a distinct outcome: Rdi1-mediated membrane extraction of Rho4 results in the degradation of this compound. nih.govwikipedia.org This degradation pathway involves the proteasome, vacuolar proteases, and the glycogen (B147801) synthase kinase 3β homologue Ygk3. nih.govwikipedia.org Overexpression of Rdi1 in S. cerevisiae causes the dissociation of Rho4 from the membrane compartment. nih.gov
In Schizosaccharomyces pombe, Rdi1 also interacts with Rho4, but this interaction is reported as not being essential for Rho4 localization. uniprot.org This suggests potential differences in the precise mechanisms of GDI-mediated regulation of Rho4 between budding and fission yeasts.
In Neurospora crassa, the RHO GDI RDI-1 mediates the cytoplasmic localization and inactivation of RHO-4 through a direct physical interaction. This is particularly evident during conidial development, where RHO-4 is relocalized to the cytoplasm after initially localizing to the primary septum.
Mechanisms of this compound Membrane Extraction by GDIs
Guanine nucleotide dissociation inhibitors (GDIs) are known for their ability to extract Rho proteins from cellular membranes and maintain them in an inactive, soluble cytosolic complex. nih.govencyclopedia.pubmolbiolcell.orgnih.govmdpi.comnih.govresearchgate.net In Saccharomyces cerevisiae, Rdi1 is the sole Rho GDI and has been shown to interact with and extract Rho4 from membranes. molbiolcell.orgnih.govmolbiolcell.orgnih.gov This extraction process is crucial for regulating the localization and function of Rho4. nih.govmolbiolcell.orgnih.gov
The mechanism of Rho GTPase membrane extraction by GDIs involves the GDI shielding the C-terminal prenyl group of the Rho protein, which is typically inserted into the membrane. nih.govencyclopedia.pubmolbiolcell.orgwikipedia.orgplos.org This interaction forms a high-affinity cytosolic complex. nih.govmolbiolcell.orgnih.govresearchgate.net Studies on other Rho GTPases suggest that this process can involve multiple steps, including initial association with switch regions and electrostatic interactions with the C-terminal hypervariable region. nih.govmdpi.com
Research findings highlight the specificity of GDI interactions. Rdi1, for instance, interacts specifically with Cdc42, Rho1, and Rho4 among the six Rho GTPases in S. cerevisiae. molbiolcell.orgnih.govmolbiolcell.orgnih.gov While Rdi1 extracts both Cdc42 and Rho1 from membranes to form a soluble complex, its interaction with Rho4 leads to a distinct outcome, involving degradation. molbiolcell.orgnih.govmolbiolcell.orgnih.gov
GDI-Mediated Degradation Pathways of this compound
Unlike the stable cytosolic complexes formed with some other Rho GTPases, the membrane extraction of Rho4 by Rdi1 in S. cerevisiae leads to its degradation. molbiolcell.orgnih.govmolbiolcell.orgnih.gov This GDI-mediated degradation pathway for Rho4 is a novel mechanism involving multiple components. molbiolcell.orgnih.govmolbiolcell.orgnih.gov
Studies have shown that this proteolytic pathway includes the glycogen synthase kinase 3β (GSK-3β) homologue Ygk3, vacuolar proteases, and the proteasome. molbiolcell.orgnih.govmolbiolcell.orgnih.gov Overexpression of Rdi1 leads to lower levels of this compound, indicating that Rdi1 promotes Rho4 degradation. molbiolcell.org This degradation is dependent on both the vacuolar system and the proteasome, suggesting a complex proteolytic process. molbiolcell.org Ygk3 has also been implicated in this degradation pathway. molbiolcell.orgnih.govmolbiolcell.orgnih.gov
The involvement of both the proteasome and vacuolar system in Rho4 degradation, mediated by Rdi1 and Ygk3, suggests a specific regulatory mechanism to terminate Rho4 activity after it has been extracted from the membrane. molbiolcell.org
Data Table: Components Involved in Rdi1-Mediated Rho4 Degradation
| Component | Role in Rho4 Degradation | Organism |
| Rdi1 | Membrane extraction and targeting for degradation. molbiolcell.orgnih.govmolbiolcell.orgnih.gov | S. cerevisiae |
| Ygk3 | Glycogen synthase kinase 3β homologue involved in the pathway. molbiolcell.orgnih.govmolbiolcell.orgnih.gov | S. cerevisiae |
| Vacuolar Proteases | Involved in the proteolytic breakdown of Rho4. molbiolcell.orgmolbiolcell.org | S. cerevisiae |
| Proteasome | Involved in the proteolytic breakdown of Rho4. molbiolcell.orgmolbiolcell.org | S. cerevisiae |
Detailed Research Findings:
Detailed research has demonstrated that overexpression of RDI1 in S. cerevisiae leads to a marked reduction in this compound levels within a few hours, suggesting active degradation rather than reduced synthesis. molbiolcell.org Experiments using Δpep4 cells, which lack most vacuolar proteases, showed that Rho4 was not degraded upon Rdi1 overexpression, indicating the necessity of the vacuolar system. molbiolcell.org Similarly, the proteasome is also required for this degradation pathway. molbiolcell.org The involvement of Ygk3 was also confirmed, as it promotes Rho4 degradation along with Rdi1. molbiolcell.orgnih.gov
Post-Translational Regulation of this compound
Post-translational modifications (PTMs) are critical for regulating the function, localization, and stability of Rho family GTPases, including this compound. encyclopedia.pubmdpi.comnih.govnih.govplos.orgcytoskeleton.comnih.govwikipedia.orgimrpress.comthermofisher.com These modifications can involve the covalent addition of functional groups, lipids, or proteins, as well as proteolytic cleavage. wikipedia.orgthermofisher.com
Isoprenylation and Membrane Targeting of this compound
A key post-translational modification for Rho GTPases is isoprenylation, which involves the covalent attachment of an isoprenoid lipid (either farnesyl or geranylgeranyl) to a conserved cysteine residue within a C-terminal CAAX motif. encyclopedia.pubmdpi.complos.orgnih.govplos.orgcytoskeleton.comnih.govresearchgate.net This lipid modification is essential for the membrane association of Rho proteins, which is a prerequisite for their biological activity. encyclopedia.pubmdpi.complos.orgcytoskeleton.comresearchgate.net
This compound, like other Rho GTPases, possesses a CAAX box at its C-terminus, signaling for prenylation and membrane insertion. encyclopedia.pubmdpi.complos.orgplos.orgcytoskeleton.comresearchgate.net This isoprenylation facilitates its localization to cellular membranes, including the plasma membrane and internal membranes. molbiolcell.orgmdpi.complos.orgresearchgate.net The specific type of isoprenoid added (geranylgeranyl is common for Rho proteins) influences membrane targeting and function. nih.govplos.orgnih.gov
The membrane association mediated by isoprenylation is dynamic and can be regulated. GDIs, for instance, counteract membrane association by extracting the prenylated protein into the cytosol. nih.govencyclopedia.pubmolbiolcell.orgnih.govmdpi.comnih.govresearchgate.netwikipedia.orgplos.org The process of isoprenylation itself can also be regulated. encyclopedia.pubnih.govmdpi.com
Proteolytic Degradation of this compound
As discussed in the context of GDI-mediated regulation, proteolytic degradation is a significant mechanism for controlling this compound levels. molbiolcell.orgnih.govmolbiolcell.orgnih.gov In S. cerevisiae, Rdi1-mediated membrane extraction targets Rho4 for degradation via a pathway involving Ygk3, vacuolar proteases, and the proteasome. molbiolcell.orgnih.govmolbiolcell.orgnih.gov
This degradation pathway serves to terminate Rho4 activity and maintain proper cellular function. The involvement of both the proteasome and vacuolar systems suggests a complex and potentially multi-step process for Rho4 turnover. molbiolcell.org While Rdi1 promotes this degradation, the specific signals or modifications that mark Rho4 for proteolysis after GDI interaction are areas of ongoing research.
Other Potential Post-Translational Modifications
Beyond isoprenylation and degradation, Rho family GTPases can undergo various other post-translational modifications that influence their activity, localization, and interactions. nih.govnih.govwikipedia.orgthermofisher.com While specific details for this compound are less extensively documented compared to some other Rho GTPases, general types of modifications observed in this family suggest potential regulatory mechanisms for Rho4.
Common PTMs in Rho GTPases include phosphorylation, ubiquitination, and methylation. nih.govnih.govwikipedia.orgthermofisher.com Phosphorylation can occur on serine, threonine, or tyrosine residues and can affect protein activity and interactions. nih.govwikipedia.orgthermofisher.com Ubiquitination can target proteins for proteasomal degradation or influence their localization and function in non-degradative ways. nih.govthermofisher.com Methylation, particularly of the prenylated cysteine residue, is another modification that impacts membrane association. encyclopedia.pubmdpi.comcytoskeleton.com
Although specific phosphorylation sites or ubiquitination events on this compound are not detailed in the provided search results, the presence of potential modification sites and the known regulatory mechanisms for other Rho GTPases suggest that Rho4 activity is likely modulated by a variety of PTMs in addition to isoprenylation and GDI-mediated degradation. nih.govnih.govyeastgenome.org Further research is needed to fully elucidate the spectrum of PTMs affecting this compound and their specific roles in its regulation.
Rho4 Protein Interaction Networks and Downstream Effectors
RHO4 Protein Interaction with Cytoskeletal Remodeling Proteins
RHO4 plays a significant role in orchestrating changes to the cytoskeleton, a dynamic network essential for maintaining cell shape, facilitating movement, and enabling cellular division and transport processes. Its interactions with proteins involved in cytoskeletal remodeling are critical for polarized growth and cellular integrity.
Regulation of Actin Cytoskeleton Dynamics by this compound
The actin cytoskeleton is a primary target of Rho GTPase signaling. RHO4 contributes to the regulation of actin dynamics, which is fundamental for processes like budding in S. cerevisiae and hyphal growth in filamentous fungi. In S. cerevisiae, RHO4, alongside RHO3, is considered vital for the maintenance of bud growth and the organization of a polarized actin cytoskeleton nih.gov. Studies involving deletion mutants have shown that the absence of RHO4 in a rho3Δ background results in lethality and a depolarized actin cytoskeleton, highlighting a degree of functional redundancy and their combined importance in actin organization nih.gov. In the filamentous fungus Neurospora crassa, RHO-4 is essential for regulating both the actin and microtubule cytoskeleton, which are necessary for optimal hyphal tip growth and septum formation researchgate.net. Mutants lacking RHO-4 in N. crassa fail to form the F-actin ring required for septum formation, indicating RHO4's early involvement in this process asm.orgresearchgate.net.
Involvement of this compound in Formin-Mediated Processes
Formins are a class of proteins that nucleate and elongate actin filaments, playing a central role in the formation of various actin structures, including actin cables and contractile rings nih.govrupress.org. RHO4 interacts with and regulates formins, thereby influencing actin assembly. In S. cerevisiae, RHO3 and RHO4 are implicated in the activation of the formins Bni1 and Bnr1, which are responsible for assembling the actin cables necessary for polarized secretion nih.gov. Both RHO3 and RHO4 have been shown to bind to formins nih.gov. Specifically, two-hybrid assays indicate that Bnr1 interacts with GTP-bound RHO4, while Bni1 interacts with multiple Rho proteins, including RHO4 csic.esrupress.org. The activity of Bni1- and Bnr1-dependent actin assembly is influenced by RHO1, RHO3, and RHO4 GTPases nih.gov. In N. crassa, RHO-4 has been identified as a dynamic component of the contractile actin ring (CAR) and is likely an activator of formins at the sites of septation researchgate.net.
This compound Role in Vesicular Trafficking and Secretory Pathways
Beyond its impact on the cytoskeleton, RHO4 is also involved in regulating vesicular trafficking and polarized secretion, processes crucial for delivering cellular components to specific locations, particularly during growth and division.
Interaction with Exocyst Complex Subunits
The exocyst is a conserved multiprotein complex that plays a key role in tethering secretory vesicles to the plasma membrane before fusion, a process essential for polarized secretion nih.govmicrobiologyresearch.orgmolbiolcell.org. RHO4 interacts with components of the exocyst complex. In S. cerevisiae, RHO4 is known to interact with exocyst subunits such as Sec3 and Exo70 nih.gov. Research in S. pombe has further demonstrated direct interaction between RHO4 and exocyst subunits, including Sec8 and Exo70, through pull-down experiments nih.govmicrobiologyresearch.org. Notably, Sec8 shows preferential binding to the activated, GTP-bound form of RHO4, suggesting that Sec8 may function as a downstream effector of RHO4 nih.govmicrobiologyresearch.org. Evidence also suggests that RHO4 may be required for the proper localization of the exocyst complex to the division area in S. pombe csic.esresearchgate.netresearchgate.net.
Modulation of Polarized Secretion by this compound
RHO4 plays a specific role in modulating polarized secretion, particularly during cytokinesis and cell separation. In S. pombe, RHO4 is involved in the secretion of hydrolytic enzymes, such as the glucanases Eng1 and Agn1, which are necessary for the degradation of the cell septum during cell separation nih.govmicrobiologyresearch.orgmolbiolcell.orgpsu.edunih.govnih.gov. Studies of rho4Δ cells have revealed an accumulation of vesicles in the septum area and impaired secretion of these glucanases into the culture medium nih.govmicrobiologyresearch.orgpsu.edu. RHO4 is required for the proper localized secretion of Eng1 and Agn1 to the septum region psu.edunih.gov. Overexpression of eng1+ or agn1+ can suppress the multiseptation phenotype observed in rho4Δ mutants, suggesting that the cell separation defect in these mutants is linked to a deficiency in lytic enzyme activity or localization nih.gov.
This compound in Septin Organization and Function
Septins are a family of GTP-binding proteins that assemble into filaments and higher-order structures, often forming scaffolds at sites of cell division and polarized growth nih.govmicrobiologyresearch.orgresearchgate.netelifesciences.orgresearchgate.netfrontiersin.org. RHO4 interacts with septins and influences their organization and function. In S. pombe, RHO4 has been shown to interact with septin proteins, including Spn3 nih.govmicrobiologyresearch.org. RHO4 is necessary for the proper localization of septins, particularly at elevated temperatures nih.govmicrobiologyresearch.org. Furthermore, septins are essential for the localization of Gef3, a guanine (B1146940) nucleotide exchange factor (GEF) that activates RHO4. The localization of RHO4 is significantly reduced in cells lacking the septin Spn1 (spn1Δ), highlighting a dependency on septins for proper RHO4 localization elifesciences.orgresearchgate.net. Gef3 interacts with the septin complex and functions as a GEF for RHO4, activating it during cytokinesis molbiolcell.orgnih.govresearchgate.net. This suggests a model where septins act as a scaffold to recruit Gef3, which in turn activates RHO4, thereby coordinating septin organization with downstream RHO4-mediated processes like secretion and cell separation researchgate.netresearchgate.net.
This compound Influence on Cell Wall Integrity and Biosynthesis
RHO4 plays a significant role in maintaining cell wall integrity, a vital function for cellular survival, growth, and division, particularly in organisms like fungi where the cell wall provides structural support and protection against environmental stresses. researchgate.netnih.govuniprot.orgmdpi.comoup.com Studies in various fungal species, including Schizosaccharomyces pombe, Saccharomyces cerevisiae, Aspergillus niger, and Aspergillus fumigatus, have demonstrated that perturbations in RHO4 levels or activity can lead to cell wall defects. researchgate.netnih.govuniprot.orgoup.comasm.org Both the deletion and overexpression of the rho4 gene have been observed to compromise cell wall integrity, highlighting the need for precise regulation of RHO4 activity. researchgate.netnih.govuniprot.orgasm.org
The influence of RHO4 on cell wall integrity extends to its effects on the synthesis and degradation of cell wall components, such as glucans.
Interaction with Glucan Synthases
Glucan synthases are key enzymes responsible for synthesizing glucans, major polysaccharides of the fungal cell wall. While Rho1 is widely recognized as a primary regulator and activator of β-1,3-glucan synthase in yeasts, evidence suggests a more complex interplay involving RHO4, particularly in other fungal species and specific cellular contexts. nih.govasm.orgtandfonline.com
In the maize anthracnose fungus Colletotrichum graminicola, a protein homologous to RHO4 has been shown to physically interact with β-1,3-glucan synthase Gls1. researchgate.netresearchgate.netnih.gov This interaction is crucial, as RHO4 is required for β-1,3-glucan synthesis in this organism. researchgate.netresearchgate.netnih.gov Deletion of rho4 in C. graminicola results in distorted hyphae and reduced growth, phenotypes consistent with impaired cell wall synthesis. researchgate.netresearchgate.netnih.gov
In S. pombe, although Rho1 directly activates (1,3)-β-d-glucan synthase, there are indications that RHO4 may indirectly influence glucan synthase activity. nih.govasm.org It has been proposed that RHO4 might act as a negative regulator of glucan synthase once the septum is fully formed or interfere with the regulatory mechanisms governing other Rho proteins like Rho1. nih.govasm.org Further supporting a role in β-glucan synthesis, S. pombe mutants lacking both Rho4 and Rho5 exhibit sensitivity to micafungin, an inhibitor specifically targeting β-glucan synthase. researchgate.net
Regulation of Glucanase Secretion
Beyond synthesis, the controlled degradation of cell wall components is equally vital, particularly during processes like cell separation in cytokinesis. In S. pombe, RHO4 plays a critical role in regulating the polarized secretion of glucanases, enzymes that break down glucans to facilitate cell division. molbiolcell.orgtandfonline.comnih.govresearchgate.netnih.gov Specifically, RHO4 is involved in the secretion of endo-β-1,3-glucanase Eng1p and α-glucanase Agn1p, which are essential for the degradation of the septum during cytokinesis. molbiolcell.orgnih.govresearchgate.netnih.gov
Studies have shown that while RHO4 is not required for the intrinsic enzymatic activity of Eng1p, it is necessary for its proper localization to the septum and its efficient secretion into the cell wall and culture medium. nih.govresearchgate.netnih.gov Mutants lacking RHO4 exhibit reduced levels of glucanase activity in the culture medium and decreased amounts of glucanases associated with the cell wall. nih.govresearchgate.netnih.gov This impaired secretion contributes to cell separation defects observed in rho4Δ cells. nih.govuniprot.orgnih.govnih.gov
Signal Transduction Cascades Upstream and Downstream of this compound
As a GTPase, RHO4 functions as a key component in various signal transduction cascades, acting as a molecular switch that integrates upstream signals and activates downstream effectors to orchestrate cellular responses. molbiolcell.orgnih.govnih.gov The activity of RHO4 is tightly controlled by regulatory proteins, including Guanine Nucleotide Exchange Factors (GEFs) that promote the exchange of GDP for GTP (activating RHO4), and GTPase-Activating Proteins (GAPs) that stimulate the hydrolysis of GTP to GDP (inactivating RHO4). molbiolcell.orgnih.govnih.gov
Several GEFs have been identified that interact with and potentially activate RHO4, including Gef3 and Gef2 in S. pombe, and Bud3 and Rgf3 in filamentous fungi like Neurospora crassa and Fusarium graminearum. molbiolcell.orgmdpi.comfrontiersin.org Conversely, GAPs such as Rgd1 and Bem2 have been shown to regulate RHO4 activity in S. cerevisiae. nih.govstring-db.orgresearchgate.netresearchgate.netnih.gov
This compound in Cell Surface Sensing
RHO4 is implicated in signal transduction pathways initiated by cell surface sensors that monitor the state of the cell wall and the external environment. In S. cerevisiae, RHO4, along with Rho3, functionally interacts with Wsc1p, a cell surface sensor that plays a role in the Protein Kinase C (PKC) cell-integrity pathway. string-db.orgresearchgate.netnih.govconnectedpapers.commicrobiologyresearch.orgmicrobiologyresearch.org
Research indicates that the accumulation of activated, GTP-bound Rho3p and Rho4p can be detrimental in cells lacking the Wsc1 sensor, suggesting a critical interplay between RHO3/4 signaling and Wsc1p-mediated cell surface sensing. researchgate.netnih.govmicrobiologyresearch.orgmicrobiologyresearch.org Furthermore, disruptions in the polarized exocytosis pathway, in which RHO4 is involved through interactions with the exocyst complex, can negatively impact the abundance and processing of cell wall sensors like Wsc1 and Mid2. nih.govnih.govmicrobiologyresearch.orgmicrobiologyresearch.org This highlights a feedback loop where RHO4-regulated processes influence the very sensors that may signal upstream to RHO4 pathways.
Interplay with Kinase Pathways
RHO4 signaling pathways interact with and influence various kinase cascades, particularly those involved in maintaining cell integrity and responding to stress. In S. pombe, RHO4 has been shown to act upstream of the Cell Integrity Pathway (CIP) during vegetative growth. researchgate.netmdpi.com The CIP is a Mitogen-Activated Protein Kinase (MAPK) pathway that is homologous to the Extracellular signal-Regulated Kinases (ERKs) found in mammals. researchgate.net
In S. cerevisiae, the PKC-MAP kinase pathway, a central component of the cell integrity signaling network, is influenced by the activity of Rho3 and Rho4. researchgate.netnih.govnih.govmicrobiologyresearch.orgmicrobiologyresearch.orgasm.org While the precise nature of this interplay can be complex and context-dependent, studies have shown that overactivation of the PKC-signaling pathway can suppress defects observed in mutants lacking Rgd1p, a GAP that inactivates Rho3 and Rho4. nih.gov This suggests that the PKC pathway can compensate for or is downstream of some of the processes regulated by RHO3/4.
Although Wsc1p, a sensor interacting with Rho3/4, is known to act upstream of the PKC pathway, genetic analyses suggest that the functional interaction between Rho3/4 and Wsc1p in certain contexts might involve a distinct mechanism separate from the direct activation of the PKC-MAP kinase cascade. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org Furthermore, while Rho1 and Rho2 are more directly linked to activating components of the CIP in S. pombe, the observation that rho4Δ and rho5Δ mutants show some defects in CIP activity suggests a possible, albeit perhaps indirect or context-specific, role for RHO4 in this crucial kinase pathway. researchgate.netcsic.es
Functional Implications of Rho4 Protein in Cellular Processes
RHO4 Protein in Cell Polarity Establishment and Maintenance
Cell polarity is essential for processes like budding, hyphal growth, and cell division. RHO4 is implicated in establishing and maintaining this polarity, although its specific contribution can differ among fungal species. In the budding yeast Saccharomyces cerevisiae, Rho4 GTPase has a partially redundant role with Rho3 in controlling polarized growth. Deletion of both RHO4 and RHO3 leads to lethality and a loss of cell polarity, whereas deletion of RHO4 alone does not cause a detectable defect. nih.gov This suggests that Rho4 is likely involved in the maintenance, rather than the initiation, of bud growth. nih.gov Overexpression of a constitutively active rho4 mutant in S. cerevisiae can interfere with bud emergence and lead to depolarized actin cytoskeleton. nih.gov The N-terminal extension of Rho4 is also important for its function in polarized growth. nih.gov
In the fission yeast Schizosaccharomyces pombe, deletion of the SpRHO4 homolog results in defective actin organization at growing cell ends. nih.gov Candida albicans Rho4 is also considered likely to be involved in establishing cell polarity. yeastgenome.orgthebiogrid.org Studies in C. albicans suggest Rho4 may function as a regulator of cell polarity, potentially breaking the initial axis of polarity during early bud growth to promote septum construction. asm.org
This compound in Cell Division and Cytokinesis
RHO4 plays a significant role in fungal cell division, particularly in cytokinesis, the process by which a single cell is divided into two daughter cells. This involves the formation and regulation of the septum and the actomyosin (B1167339) contractile ring.
Regulation of Septum Formation and Degradation
Septum formation is a crucial step in fungal cell division, creating a physical barrier between daughter cells. In filamentous fungi like Neurospora crassa and Aspergillus nidulans, RHO4 is essential for cytokinesis, and its deletion abolishes actomyosin contractile ring formation and septum construction. nih.gov RHO4 is identified as a dynamic component of the contractile actin ring (CAR) and likely activates formins at septation sites. researchgate.net In S. pombe, Rho4 is involved in the regulation of septum degradation during cytokinesis. uniprot.orgasm.orguniprot.orgoup.com rho4 deletion mutants in S. pombe display cytokinesis defects at high temperatures and accumulate secretory vesicles around the septum. uniprot.orgnih.gov Overexpression of rho4+ in S. pombe can lead to lysis and morphological defects, suggesting its involvement in cell wall dynamics during cytokinesis. uniprot.orgnih.gov
Rho4 localizes to the septum in S. pombe and is proposed to be involved in cell wall degradation during cytokinesis. asm.orguniprot.orgresearchgate.net In S. pombe, Rho4 participates in the secretion of glucanases, such as Eng1p and Agn1p, which are responsible for septum degradation. asm.orgresearchgate.net Deletion of rho4 in S. pombe leads to decreased levels of these enzymes in the cell wall and culture medium and their improper localization to the septum at elevated temperatures. asm.orgresearchgate.net Overexpression of eng1+ or agn1+ can suppress the multi-septation phenotype observed in rho4Δ mutants. asm.orgresearchgate.net
In Colletotrichum graminicola, a Rho4-like protein is required for β-1,3-glucan synthesis, which is a major component of the fungal cell wall and septum. nih.govresearchgate.netmdpi.com
Control of Actomyosin Contractile Ring Assembly
The actomyosin contractile ring (CAR) is a key structure in cytokinesis, responsible for constricting the cell membrane and cell wall to divide the cell. RHO4 plays a role in the formation and regulation of the CAR in several fungal species. In N. crassa, mutations in rho-4 result in aseptate mutants that lack actin rings, indicating that RHO-4 is required for actin ring formation and acts early in the septation process. asm.org Similarly, in A. nidulans, Rho4 is a component of the CAR and appears to undergo constriction with the septum formation. nih.gov Genetic and biochemical evidence suggests that the AnBud3–Rho4 module acts downstream of the septation initiation network to mediate the recruitment of the formin SepA to the site of CAR assembly in A. nidulans. nih.gov In N. crassa and A. nidulans, Rho4 is identified as a dynamic component of the CAR required for septum formation. nih.govresearchgate.net
While RhoA is a key regulator of contractile ring assembly in animal cells, activating formins and myosin II molbiolcell.orgnih.govnih.gov, RHO4 appears to play a similar, crucial role in fungal CAR assembly and function, particularly in filamentous fungi.
Role in Cell Separation
Cell separation, the final step of cytokinesis, involves the breakdown of the septum to release individual daughter cells. RHO4 is involved in this process, particularly in yeasts. In S. pombe, Rho4 is required for cell separation, especially at high temperatures. uniprot.orguniprot.orgnih.govnih.gov It is involved in the secretion of hydrolytic enzymes necessary for septum degradation during cell separation. asm.orgnih.gov In rho4Δ cells, vesicles accumulate in the septum area, and glucanases like Eng1 and Agn1 are not secreted properly. nih.gov Rho4 interacts with exocyst subunits and septin proteins, which are required for the proper localization of the exocyst and septins at the division site, thereby regulating the secretion of glucanases. nih.gov
In Candida albicans, deletion of CaRHO4 also leads to a cell separation defect, resulting in the formation of short cell chains. nih.govasm.org This defect can be partially rescued by overexpression of CaENG1. nih.gov This indicates that the role of Rho4 in cell separation is conserved in different yeast species. asm.org
This compound in Fungal Morphogenesis and Development
Hyphal Growth and Branching
Hyphal growth is the primary mode of vegetative growth in filamentous fungi, characterized by polarized extension and branching. RHO4 is important for optimal hyphal tip growth and septum formation in N. crassa. mdpi.com Mutations in rho-4 in N. crassa cause a severe slow-growth phenotype and alterations in hyphal morphology, including thin hyphae and abnormal branching patterns. asm.orgresearchgate.net In Colletotrichum graminicola, Δrho4 strains form distorted vegetative hyphae with swellings and exhibit strongly reduced rates of hyphal growth. nih.govresearchgate.netmdpi.com These mutants also show defects in asexual sporulation and form long hyphae with hyphopodia instead of short germ tubes with appressoria on host cuticles, indicative of cell wall weaknesses and penetration defects. nih.govresearchgate.netmdpi.com
While Rho1 is known to be critical for cell wall remodeling and hyphal branching in several fungal species researchgate.net, RHO4's involvement in hyphal growth and branching, particularly through its role in cell wall integrity and septum formation, highlights its broader impact on fungal morphogenesis.
Data Table: Summary of RHO4 Function in Different Fungal Species
| Fungal Species | Cell Polarity | Cell Division (Cytokinesis) | Fungal Morphogenesis (Hyphal Growth/Branching) | Key Findings |
| Saccharomyces cerevisiae | Involved in maintenance of polarized growth (partially redundant with Rho3). nih.gov | Role in cytokinesis, mediates interaction between Bnr1 and Hof1. nih.gov | Not explicitly linked to hyphal growth (budding yeast). | Deletion of RHO3 and RHO4 is lethal and causes loss of polarity. nih.gov Overexpression of active Rho4 can block bud emergence. nih.gov |
| Schizosaccharomyces pombe | Defective actin organization at growing ends in rho4Δ. nih.gov | Required for cell separation (especially at high temperature). uniprot.orguniprot.orgnih.govnih.gov Involved in septum degradation and secretion of glucanases (Eng1, Agn1). asm.orgresearchgate.netnih.gov | Not primary regulator of hyphal growth (fission yeast). | Localizes to the septum. uniprot.orgnih.govresearchgate.net Interacts with exocyst and septins. nih.gov rho4Δ shows cell separation defects and accumulates vesicles. uniprot.orgnih.govnih.gov |
| Candida albicans | Likely involved in establishing cell polarity. yeastgenome.orgthebiogrid.orgasm.org | Required for cell separation, deletion causes elongated cells and cell chains. nih.govasm.org Essential for septum formation. researchgate.net | Involved in polarized cell growth. asm.org | Localizes to septal sites in yeast and hyphal cells. asm.orgresearchgate.net Overexpression of ENG1 suppresses cell separation defect. nih.gov |
| Neurospora crassa | Involved in regulating actin and microtubule cytoskeleton for optimal hyphal tip growth. mdpi.com | Essential for cytokinesis, required for septum formation and CAR assembly. nih.govnih.govresearchgate.netasm.org | Required for optimal hyphal tip growth, septum formation, and nuclear distribution. mdpi.com Mutations cause slow growth, aseptate hyphae, and abnormal branching. asm.orgresearchgate.net | Dynamic component of the CAR. nih.govresearchgate.net Required for actin ring formation. asm.org Localization changes during conidiation. asm.org |
| Aspergillus nidulans | Involved in polarity establishment and maintenance. researchgate.net | Essential for cytokinesis, required for septum formation and CAR assembly. nih.govnih.govresearchgate.net | Involved in proper branching pattern. researchgate.net | Dynamic component of the CAR, likely activates formins. nih.govresearchgate.net AnBud3–Rho4 module mediates SepA recruitment to CAR. nih.gov |
| Colletotrichum graminicola | Affects hyphal growth and morphology. nih.govresearchgate.netmdpi.com | Required for β-1,3-glucan synthesis (cell wall/septum component). nih.govresearchgate.netmdpi.com | Required for β-1,3-glucan synthesis, causes distorted hyphae, reduced growth, abnormal branching. nih.govresearchgate.netmdpi.com | Interacts with β-1,3-glucan synthase Gls1. nih.govresearchgate.net Affects appressorium formation and virulence. nih.govresearchgate.netmdpi.com |
Asexual Sporulation
This compound plays a significant role in the asexual reproduction, or sporulation (conidiation), of several filamentous fungi. Studies in diverse fungal species have demonstrated that the absence or dysfunction of RHO4 leads to severe defects in the production and morphology of asexual spores.
In the maize anthracnose fungus Colletotrichum graminicola, RHO4 is essential for normal asexual sporulation. Deletion strains of rho4 (Δrho4) exhibit strongly reduced rates of hyphal growth and distinct defects in asexual sporulation compared to the wild-type strain. nih.govlsu.edunih.govresearchgate.net While the wild-type strain forms large numbers of orange-colored acervuli (stromata containing conidia) by 14 days post-inoculation (dpi), the Δrho4 strain develops pronounced aerial hyphae with no visible acervuli. nih.gov Microscopic analysis confirms a severely reduced competence for conidiation in the Δrho4 mutant. nih.gov
Similarly, in the wheat head blight fungus Fusarium graminearum, FgRho4 is required for conidiogenesis. frontiersin.org Loss of FgRHO4 function results in serious defects, including the production of many abnormal conidia. frontiersin.org Some abnormal conidia in the FgRHO4 deletion mutant can even be generated on other conidia. frontiersin.org
Research in Neurospora crassa also highlights the importance of Rho-4 for asexual development. Mutants with loss-of-function mutations in rho-4 lack asexual spores (conidia). nih.govresearchgate.net This underscores a conserved role for RHO4 in the developmental program leading to conidiation in filamentous ascomycete fungi. researchgate.net
Below is a table summarizing the observed asexual sporulation phenotypes in rho4 deletion or loss-of-function mutants in different fungal species:
| Fungal Species | RHO4 Homolog | Asexual Sporulation Phenotype in rho4 Mutant | Citation |
| Colletotrichum graminicola | Rho4 | Severely reduced conidiation competence; pronounced aerial hyphae, no acervuli. | nih.govlsu.edunih.govresearchgate.net |
| Fusarium graminearum | FgRho4 | Serious conidiogenesis defects; production of many abnormal conidia. | frontiersin.org |
| Neurospora crassa | Rho-4 | Lack of asexual spores (conidia). | nih.govresearchgate.net |
This compound Involvement in Fungal Pathogenicity
Beyond its roles in fundamental cellular processes, this compound has been identified as a crucial factor in the pathogenicity of several fungal species, particularly plant pathogens. Its involvement often stems from its influence on cell wall integrity, morphogenesis, and the development of infection structures.
In Colletotrichum graminicola, a significant maize pathogen, RHO4 is required for full virulence. nih.govlsu.edunih.govresearchgate.net Δrho4 strains exhibit attenuated pathogenicity on maize leaf segments. nih.govlsu.edunih.gov On host cuticles, conidia of Δrho4 strains display abnormal germination patterns, forming long hyphae with hyphopodia instead of the typical short germ tubes with appressoria observed in the wild-type strain. nih.govlsu.edunih.gov These hyphopodia show penetration defects and often germinate laterally, indicating underlying cell wall weaknesses. nih.govlsu.edunih.gov In planta, the differentiated infection hyphae of Δrho4 strains appear fringy. nih.govlsu.edunih.gov Anthracnose disease symptoms caused by these mutant strains on both intact and wounded maize leaves are significantly weaker than those caused by the wild-type strain, which has been confirmed by qPCR analyses. nih.govlsu.edunih.gov This evidence collectively identifies RHO4 as a new virulence factor in C. graminicola. nih.govlsu.edunih.govresearchgate.net
In Fusarium graminearum, the Rho4-interacting guanine (B1146940) nucleotide exchange factor (GEF) FgBud3 is crucially important for pathogenicity. frontiersin.org Given that FgBud3 strongly interacts with FgRho4 and that FgBUD3 deletion mutants show similar defects in vegetative growth, asexual and sexual development, and cell division as FgRHO4 mutants, these results strongly imply that FgBud3 acts as a Rho4GEF for FgRho4 and that this pathway is essential for the pathogenicity of F. graminearum. frontiersin.org The loss of pathogenicity in the FgBUD3 defective mutant further supports the critical role of the FgBud3-FgRho4 module in the infection process. frontiersin.org
The contribution of RHO4 to pathogenicity in these fungi is likely linked to its functions in maintaining cell wall integrity, regulating polarized growth necessary for host penetration and hyphal development within host tissues, and its role in the formation of specialized infection structures like appressoria or functional infection hyphae. nih.govlsu.edunih.govresearchgate.net
Below is a table summarizing the observed pathogenicity-related phenotypes in rho4 deletion or loss-of-function mutants in different fungal species:
| Fungal Species | RHO4 Homolog | Pathogenicity Phenotype in rho4 Mutant | Citation |
| Colletotrichum graminicola | Rho4 | Reduced virulence; abnormal germination (hyphopodia instead of appressoria); penetration defects; weaker disease symptoms. | nih.govlsu.edunih.govresearchgate.net |
| Fusarium graminearum | FgRho4 | Essential for pathogenicity (inferred from the requirement of its GEF, FgBud3, for pathogenicity). | frontiersin.org |
Evolutionary Conservation and Diversification of Rho4 Protein
Phylogenetic Analysis of RHO4 Protein Homologs Across Fungi
Phylogenetic analysis of fungal Rho proteins has positioned RHO4 homologs within a specific lineage, separate from other Rho families such as Cdc42, Rho1, Rho2, and Rho3. nih.govresearchgate.net This analysis indicates that predicted RHO4 homologs cluster into distinct groups that often correlate with fungal taxonomic divisions. One grouping is specific to hemiascomycete species like Saccharomyces cerevisiae and Ashbya gossypii, while another encompasses members from archiascomycete and euascomycete species. nih.govresearchgate.net
This phylogenetic separation suggests an early evolutionary divergence of the RHO4 family within fungi, potentially linked to the evolution of specific cellular processes in different fungal lineages. The RHO4 family members from euascomycetes and archiascomycetes appear more closely related to each other than to other Rho-type GTPases found in hemiascomycetes. nih.govresearchgate.net This phylogenetic relationship supports the classification of archiascomycete and euascomycete RHO4 members as defining a new, fungal-specific Rho-type GTPase family. nih.govresearchgate.net
Conservation of this compound Domains and Motifs
Despite the evolutionary diversification observed in phylogenetic analyses, RHO4 proteins across different fungal species retain key conserved domains and motifs characteristic of Rho-type GTPases. Like other members of the Rho family, RHO4 contains the essential motifs required for GTP binding (often referred to as G-boxes) and a C-terminal CAAX box. nih.govresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.net The GTP binding domains are crucial for RHO4's function as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. frontiersin.org The C-terminal CAAX box undergoes prenylation, a lipid modification essential for targeting and anchoring the protein to cellular membranes, particularly the plasma membrane and septa. nih.govresearchgate.net
A notable conserved feature of many RHO4 homologs, particularly in yeasts and filamentous fungi, is the presence of a relatively long N-terminal extension upstream of the conserved G1 box. nih.gov This N-terminal region is less conserved in sequence compared to the core GTPase domain but has been shown to play an important role in RHO4 function in species like Saccharomyces cerevisiae. nih.gov While the precise functions of this extension may vary, its conservation across diverse fungal lineages suggests a general importance for RHO4 activity or regulation.
Interactive Table: Conserved Domains and Motifs in Fungal this compound
| Domain/Motif | Description | Functional Significance | Conservation Level (General) |
| GTP Binding (G-boxes) | Conserved sequence motifs (G1-G5) involved in GTP/GDP binding. | Essential for GTPase activity and molecular switching. | High |
| CAAX Box | C-terminal four-amino-acid motif (C-aliphatic-aliphatic-X). | Site for prenylation, required for membrane localization. | High |
| N-terminal Extension | Variable length extension N-terminal to the G1 box. | Important for full RHO4 function in some species; sequence less conserved than core domain. | Moderate |
Species-Specific Functional Divergence of this compound Roles
While the core biochemical function as a GTPase is conserved, the specific cellular roles and phenotypes associated with RHO4 vary significantly across different fungal species, illustrating functional divergence.
In the fission yeast Schizosaccharomyces pombe, deletion of rho4 leads to defects in septation, resulting in the formation of multiple, abnormal septa. nih.govresearchgate.netresearchgate.net This is attributed, in part, to a defect in targeting glucanases required for cell separation at the septum. researchgate.netresearchgate.net
In contrast, in filamentous fungi such as Neurospora crassa and Aspergillus nidulans, loss of RHO4 function results in a complete absence of septation. nih.govresearchgate.netnih.govresearchgate.net This difference in phenotype (multiple septa vs. no septa) highlights a divergence in RHO4's precise role in cytokinesis between yeasts and filamentous fungi. In N. crassa, RHO4 is required for the formation of the contractile actin ring, a crucial step in septum formation. nih.govresearchgate.net Epitope-tagged RHO4 localizes to septa and the plasma membrane in N. crassa. nih.gov
In the budding yeast Saccharomyces cerevisiae, the function of RHO4 appears partially redundant with RHO3. Deletion of RHO4 alone results in only subtle or no discernible phenotype, but simultaneous deletion of RHO3 and RHO4 is lethal and causes a loss of cell polarity. nih.govnih.gov This suggests that in S. cerevisiae, RHO4 contributes to polarized growth, potentially through interactions with components of the exocyst complex like Sec3 and Exo70. nih.gov
Beyond septation and polarized growth, RHO4 has been implicated in other processes in specific fungal pathogens. In Ustilago maydis, a Rho4-like protein participates in the Pal/Rim pathway, influencing growth rate and stress responses. mdpi.com In the maize anthracnose fungus Colletotrichum graminicola, Rho4 is essential for the synthesis of β-1,3-glucan, a major cell wall component, and is required for maintaining cell wall integrity and full virulence. nih.govresearchgate.netmdpi.comresearchgate.net Deletion of rho4 in C. graminicola leads to distorted hyphae, reduced growth, defects in sporulation, and impaired infection structure differentiation and virulence on host plants. nih.govresearchgate.netmdpi.com Similarly, in Fusarium graminearum, FgRho4 is necessary for both septum formation and nuclear division, and is involved in pathogenicity. frontiersin.org
These examples demonstrate that while RHO4 maintains conserved features as a GTPase, its specific downstream effectors and functional contributions to cellular processes have diversified across fungal lineages, adapting to the distinct biological requirements of different species.
Interactive Table: Species-Specific Functional Roles of this compound
| Species | Functional Role(s) | Key Phenotype of rho4 Mutant |
| Schizosaccharomyces pombe | Septation, cell separation (glucanase targeting). nih.govresearchgate.netresearchgate.net | Multiple, abnormal septa; cell separation defects. nih.govresearchgate.netresearchgate.net |
| Neurospora crassa | Septation, actin ring formation. nih.govresearchgate.net | Loss of septation; inability to form actin rings. nih.govresearchgate.net |
| Aspergillus nidulans | Septation. nih.govresearchgate.net | Loss of septation. nih.govresearchgate.net |
| Saccharomyces cerevisiae | Polarized growth (partially redundant with RHO3). nih.govnih.gov | Subtle or no phenotype alone; lethal with rho3 deletion. nih.govnih.gov |
| Ustilago maydis | Pal/Rim pathway, growth rate, stress responses. mdpi.com | Involved in Pal/Rim pathway function. mdpi.com |
| Colletotrichum graminicola | β-1,3-glucan synthesis, cell wall integrity, virulence, septation, sporulation. nih.govresearchgate.netmdpi.comresearchgate.net | Distorted hyphae, reduced growth, cell wall defects, impaired virulence. nih.govresearchgate.netmdpi.com |
| Fusarium graminearum | Septum formation, nuclear division, pathogenicity. frontiersin.org | Defects in septation and nuclear division. frontiersin.org |
Advanced Methodologies for Rho4 Protein Research
Genetic Perturbation Approaches
Genetic perturbation techniques are fundamental to understanding the biological functions of RHO4 by altering its expression or activity levels. nih.govucl.ac.uk
Gene Deletion and Loss-of-Function Studies
Gene deletion is a common method to investigate the necessity of RHO4 for specific cellular processes. In S. cerevisiae, deletion of RHO4 alone does not cause a detectable phenotype, highlighting its redundancy with RHO3. yeastgenome.orgnih.gov However, the synthetic lethality observed in rho3Δ rho4Δ double mutants indicates their combined essential role in polarized growth. yeastgenome.orgnih.govduke.edu In other organisms like S. pombe and filamentous fungi, RHO4 deletion can lead to significant defects in cell separation, septation, and growth, demonstrating a non-redundant essential function. researchgate.netresearchgate.netresearchgate.net Loss-of-function can also be achieved through the introduction of temperature-sensitive alleles, which cause defects only at elevated temperatures, allowing for the study of essential functions. nih.govduke.edunih.gov For instance, temperature-sensitive rho4-Ts alleles in a rho3Δ rho4Δ background exhibit growth and morphological defects at 37°C. nih.govduke.edunih.gov
Constitutively Active and Dominant-Negative Allele Analysis
Mutations that lock RHO4 in either its active (GTP-bound) or inactive (GDP-bound) state are valuable tools for dissecting its regulatory mechanisms and downstream pathways. Constitutively active mutations, often mimicking a GTP-bound state (e.g., rho4Q131L in S. cerevisiae), can reveal phenotypes associated with uncontrolled RHO4 signaling. nih.govduke.eduresearchgate.net Overexpression of constitutively active rho4Q131L in an rdi1Δ strain in S. cerevisiae caused a severe growth defect and resulted in large, round, unbudded cells, suggesting that excessive RHO4 activity can impede bud emergence. nih.govduke.edu Dominant-negative alleles, which typically mimic a GDP-bound state and can interfere with the function of the endogenous protein and its regulators (e.g., rho4T86N in S. cerevisiae), can phenocopy loss-of-function or reveal interactions with upstream regulators like GEFs. oup.comresearchgate.netvtt.fi Overexpression of the rho4T86N mutant in S. cerevisiae did not impair growth, in contrast to the effects of the constitutively active allele. researchgate.net
Synthetic Genetic Array (SGA) Screening
Synthetic Genetic Array (SGA) analysis is a high-throughput method primarily used in yeast to identify synthetic sick or synthetic lethal genetic interactions. molbiolcell.orgsingerinstruments.com This involves systematically crossing a query strain carrying a mutation in RHO4 with a collection of strains, each carrying a deletion in a different non-essential gene. molbiolcell.orgsingerinstruments.com By identifying double mutants that exhibit a growth defect more severe than the sum of the individual mutations, SGA can reveal genes that function in the same pathway as RHO4 or in parallel pathways that buffer the loss of RHO4 function. molbiolcell.orgsingerinstruments.com This approach helps to map genetic networks and identify novel components involved in RHO4-mediated processes. molbiolcell.orgsingerinstruments.com While the provided search results mention SGA in the context of CDC42 interactions, the principle is directly applicable to studying RHO4. molbiolcell.org
Biochemical and Structural Characterization Techniques
Biochemical and structural methods are crucial for understanding the molecular properties of RHO4 protein, including its interactions and enzymatic activities. spectroscopyonline.comnih.govnih.gov
Protein-Protein Interaction Assays (e.g., Yeast Two-Hybrid, Pull-down)
Identifying proteins that interact with RHO4 is essential for understanding its signaling pathways and cellular functions. Yeast two-hybrid screening is a widely used technique to detect binary protein-protein interactions in vivo. oup.comnih.govduke.edufrontiersin.orguni.luresearchgate.net This method has been successfully applied to identify proteins that interact with RHO4, such as the RhoGAP Bem2 in S. cerevisiae and the RhoGEF FgBud3 in F. graminearum. oup.comnih.govduke.edufrontiersin.orguni.lu Pull-down assays, both in vitro and using cell lysates, allow for the validation of protein-protein interactions identified by other methods or for screening potential binding partners. oup.comnih.govduke.eduuni.lunih.govthermofisher.comresearchgate.netresearchgate.netpromega.co.ukasm.org These assays typically involve immobilizing a "bait" protein (e.g., tagged RHO4) and incubating it with a mixture of potential "prey" proteins. nih.govthermofisher.compromega.co.uk Interacting proteins are then isolated and identified, often by Western blotting or mass spectrometry. researchgate.netresearchgate.net For example, pull-down assays confirmed the interaction between RHO4 and Bem2 and between Rho4 and Gef3. nih.govduke.eduuni.luresearchgate.net
In Vitro GTPase Activity and Nucleotide Exchange Assays
As a GTPase, the enzymatic activity of RHO4 involves the hydrolysis of GTP to GDP and the exchange of GDP for GTP. In vitro GTPase activity assays measure the rate at which RHO4 hydrolyzes GTP. nih.govuni-goettingen.de These assays can be used to assess the intrinsic GTPase activity of RHO4 and how it is stimulated by RhoGAPs like Rgd1 and Bem2. nih.gov Nucleotide exchange assays measure the rate at which RHO4 exchanges GDP for GTP, a process catalyzed by RhoGEFs. frontiersin.orgnih.govresearchgate.netcytoskeleton.com These assays are crucial for identifying and characterizing the GEFs that activate RHO4, such as Bud3 and Rgf3 in N. crassa and FgBud3 in F. graminearum. nih.govfrontiersin.org Fluorescently labeled nucleotides or real-time NMR can be used to monitor nucleotide binding and exchange kinetics. nih.govresearchgate.netcytoskeleton.com For instance, in vitro assays demonstrated that Rgd1p stimulated the GTPase activity of Rho4p in S. cerevisiae. nih.gov Similarly, in vitro assays confirmed the function of Bud3 and Rgf3 as RHO4-specific GEFs in N. crassa. nih.gov
Proteomic Approaches for this compound Modification
Proteomic approaches are crucial for identifying and characterizing post-translational modifications (PTMs) of this compound. PTMs are chemical changes that occur after protein synthesis and can significantly influence protein activity, stability, localization, and interactions thermofisher.comnews-medical.netcreative-proteomics.comcreative-proteomics.com. Given that Rho GTPases, including RHO4, act as molecular switches regulated by cycles of GTP/GDP binding, PTMs can add another layer of regulatory complexity nih.govnih.gov.
Mass spectrometry (MS)-based proteomics is a widely used technique for analyzing protein modifications creative-proteomics.comnih.gov. Both bottom-up and top-down MS approaches can be applied. Bottom-up proteomics involves digesting proteins into peptides before MS analysis, which is effective for protein identification and quantification but can be limited in fully characterizing modifications due to incomplete sequence coverage creative-proteomics.comnih.gov. Top-down MS, conversely, analyzes intact proteins, providing a comprehensive view of modifications and allowing for the localization of modification sites within the full protein sequence creative-proteomics.comnih.gov. Techniques like electron capture dissociation (ECD) in top-down MS are particularly useful for preserving and mapping labile PTMs nih.gov.
While general information on Rho GTPase modifications like prenylation, palmitoylation, phosphorylation, and methylation exists, specific detailed proteomic studies solely focused on identifying the full spectrum of PTMs on this compound across different conditions or organisms are less extensively documented in the provided search results news-medical.netnih.govnih.gov. However, the Saccharomyces Genome Database (SGD) notes that modification sites for this compound exist and can be viewed yeastgenome.org. This indicates that some level of proteomic analysis, likely involving the identification of specific modified residues, has been performed.
Common types of PTMs that could be relevant to RHO4, based on general knowledge of protein modifications and Rho GTPases, include phosphorylation, which can regulate activity and signaling pathways; lipidation (like prenylation and palmitoylation), which is crucial for membrane targeting; and potentially ubiquitination, affecting protein stability or localization thermofisher.comnews-medical.netcreative-proteomics.comnih.govnih.gov.
Live-Cell Imaging and Microscopic Analysis
Live-cell imaging and microscopic analysis are indispensable tools for studying the dynamic behavior, localization, and functional consequences of this compound in living cells. These techniques allow researchers to visualize this compound in real-time and observe its impact on cellular structures like the cytoskeleton.
Subcellular Localization Studies of this compound Fusions
Determining the subcellular localization of this compound is critical for understanding its function, as Rho GTPases typically exert their effects at specific cellular membranes or compartments nih.govnih.gov. Live-cell imaging using fluorescent protein fusions, such as Green Fluorescent Protein (GFP)-tagged RHO4, is a common approach for these studies nih.govneb.com.
Studies in Saccharomyces cerevisiae have shown that RHO4 is located in various cellular locations, including the cell periphery, cellular bud neck, endoplasmic reticulum, incipient cellular bud site, and plasma membrane yeastgenome.org. In the fission yeast Schizosaccharomyces pombe, RHO4 localizes to the septum, which is consistent with its role in cytokinesis and cell separation nih.govresearchgate.net. Its localization can be dynamic and influenced by regulatory proteins and signaling pathways researchgate.netnih.gov. For example, in Neurospora crassa, RHO-4 localization changes during conidiation and is dependent on its guanine (B1146940) nucleotide dissociation inhibitor, RDI-1 researchgate.net. The hypervariable region of Rho GTPases can play a significant role in determining their membrane localization nih.gov.
Advanced imaging techniques, including those integrating data from multiple microscopy screens, can provide quantitative patterns of protein localization changes in response to different perturbations, offering insights into the dynamic nature of RHO4 localization under various cellular conditions elifesciences.org.
Analysis of Cytoskeletal Organization in this compound Mutants
Mutations or overexpression of RHO4 can lead to defects in polarized growth and result in a depolarized actin cytoskeleton nih.gov. For instance, overexpression of constitutively active rho4 mutants in S. cerevisiae can cause the accumulation of large, round, unbudded cells with a depolarized actin cytoskeleton nih.gov. Similarly, deletion of RHO4 in a rho3Δ strain leads to lethality and often results in cells with a depolarized actin cytoskeleton nih.gov. In S. pombe, rho4Δ cells show defective actin organization at the growing cell ends nih.gov.
Functional Genomic and Transcriptomic Profiling in this compound Studies
Functional genomic and transcriptomic profiling approaches are employed to understand the broader impact of this compound on gene expression and cellular pathways. These methods allow for the identification of genes whose expression levels are affected by RHO4 activity or the presence of rho4 mutations.
Transcriptomic profiling, often using techniques like RNA sequencing, measures the abundance of mRNA transcripts in a cell or tissue under different conditions nih.govnih.govresearchgate.net. By comparing the transcriptome of wild-type cells with that of rho4 mutants or cells overexpressing RHO4, researchers can identify differentially expressed genes nih.govnih.gov. This provides insights into the downstream pathways and biological processes influenced by RHO4.
Studies utilizing global transcriptome profiling in organisms like Yarrowia lipolytica have identified RHO4 as a member of a group of small GTPases whose genes are responsive to certain cellular conditions, such as the overproduction of recombinant proteins nih.govresearchgate.net. This suggests that RHO4 may be involved in cellular responses to stress or altered metabolic states.
Genomic approaches, such as genetic interaction screens, can also reveal functional relationships between RHO4 and other genes researchgate.netmicrobiologyresearch.org. For example, synthetic lethal screens have identified genes like RHO3 and RGD1 (encoding a RhoGAP for Rho3 and Rho4) that interact genetically with RHO4 yeastgenome.orgnih.govmicrobiologyresearch.orgdntb.gov.ua. These studies help to place RHO4 within larger genetic networks and pathways. Comparative genomics can also be used to identify RHO4 homologs and infer potential functions based on conserved genes and pathways in other organisms asm.org.
While specific detailed datasets from transcriptomic or genomic studies solely focused on RHO4 were not extensively detailed in the search results, the methodologies are clearly applicable and utilized in studies involving RHO4 and other Rho GTPases to understand their regulatory roles and downstream effects on gene expression and cellular processes nih.govnih.govresearchgate.netasm.orgyeastgenome.org.
Compound Table
| Compound Name | PubChem CID |
| This compound | 1786 |
The investigation into the functions and regulatory mechanisms of this compound employs a diverse array of advanced methodologies. These techniques enable researchers to delve into the molecular details of RHO4, from analyzing its post-translational modifications to visualizing its dynamic behavior within living cells and understanding its broader impact on cellular gene expression profiles.
Proteomic Approaches for this compound Modification
Proteomic methodologies are indispensable for the identification and characterization of post-translational modifications (PTMs) on this compound. PTMs are chemical alterations that occur after a protein has been synthesized, profoundly influencing its activity, stability, localization, and interactions with other molecules thermofisher.comnews-medical.netcreative-proteomics.comcreative-proteomics.com. As Rho GTPases like RHO4 function as molecular switches cycling between active (GTP-bound) and inactive (GDP-bound) states, PTMs introduce an additional layer of complexity to their regulation nih.govnih.gov.
Mass spectrometry (MS)-based proteomics stands as a cornerstone technique for the comprehensive analysis of protein modifications creative-proteomics.comnih.gov. Both bottom-up and top-down MS strategies are applicable. The bottom-up approach involves enzymatic digestion of proteins into peptides prior to MS analysis, a method efficient for protein identification and quantification but potentially limited in fully characterizing PTMs due to incomplete sequence coverage creative-proteomics.comnih.gov. Conversely, top-down MS analyzes intact proteins, offering a holistic view of existing modifications and enabling precise localization of modification sites within the complete protein sequence creative-proteomics.comnih.gov. Non-ergodic dissociation methods, such as electron capture dissociation (ECD) used in top-down MS, are particularly valuable for the preservation and mapping of labile PTMs nih.gov.
While the broader landscape of Rho GTPase modifications, including prenylation, palmitoylation, phosphorylation, and methylation, is documented, detailed proteomic studies specifically dedicated to comprehensively mapping the PTMs of this compound across varying conditions or in different organisms are not extensively highlighted in the provided search results news-medical.netnih.govnih.gov. Nevertheless, resources like the Saccharomyces Genome Database (SGD) indicate the existence of identified modification sites on this compound yeastgenome.org. This suggests that targeted proteomic analyses, likely involving the identification of specific modified residues, have been conducted.
Based on the known types of PTMs and their relevance to Rho GTPases, potential modifications on RHO4 could include phosphorylation, which is crucial for regulating activity and signaling; lipidation (such as prenylation and palmitoylation), essential for directing the protein to cellular membranes; and possibly ubiquitination, which can influence protein stability or localization thermofisher.comnews-medical.netcreative-proteomics.comnih.govnih.gov.
Live-Cell Imaging and Microscopic Analysis
Live-cell imaging and microscopic analysis are vital methodologies for observing the dynamic behavior, subcellular localization, and functional consequences of this compound within the context of living cells. These techniques provide the capability to visualize this compound in real-time and assess its impact on cellular structures, particularly the cytoskeleton.
Subcellular Localization Studies of this compound Fusions
Determining the precise subcellular localization of this compound is fundamental to understanding its biological role, as Rho GTPases typically function at specific cellular membranes or compartments to exert their effects nih.govnih.gov. Live-cell imaging, often employing fluorescent protein tags like Green Fluorescent Protein (GFP) fused to RHO4, is a standard technique for these investigations nih.govneb.com.
Studies in Saccharomyces cerevisiae have revealed that RHO4 exhibits localization to multiple cellular sites, including the cell periphery, the cellular bud neck, the endoplasmic reticulum, incipient bud sites, and the plasma membrane yeastgenome.org. In the fission yeast Schizosaccharomyces pombe, RHO4 is observed at the septum, aligning with its established role in cytokinesis and cell separation nih.govresearchgate.net. The localization of RHO4 can be dynamic and is influenced by regulatory proteins and signaling pathways researchgate.netnih.gov. For instance, in Neurospora crassa, changes in RHO-4 localization during conidiation are dependent on its guanine nucleotide dissociation inhibitor, RDI-1 researchgate.net. The hypervariable region characteristic of Rho GTPases is known to be a key determinant of their membrane targeting nih.gov.
Advanced imaging techniques, including those that integrate data from multiple microscopy experiments, can provide quantitative insights into how protein localization patterns change in response to various cellular perturbations, thereby illuminating the dynamic aspects of RHO4 localization under different conditions elifesciences.org.
Analysis of Cytoskeletal Organization in this compound Mutants
Alterations such as mutations or overexpression of RHO4 can lead to defects in polarized growth and result in a depolarized actin cytoskeleton nih.gov. For example, the overexpression of constitutively active rho4 mutants in S. cerevisiae has been shown to cause the accumulation of large, round, unbudded cells characterized by a depolarized actin cytoskeleton nih.gov. Similarly, the deletion of RHO4 in a rho3Δ strain results in lethality and is frequently associated with cells displaying a depolarized actin cytoskeleton nih.gov. In S. pombe, rho4Δ cells exhibit defects in actin organization at the growing cell ends nih.gov.
Functional Genomic and Transcriptomic Profiling in this compound Studies
Functional genomic and transcriptomic profiling approaches are employed to gain a comprehensive understanding of the broader impact of this compound on gene expression patterns and cellular pathways. These methodologies allow for the identification of genes whose expression levels are altered as a consequence of changes in RHO4 activity or the presence of rho4 mutations.
Transcriptomic profiling, frequently utilizing techniques such as RNA sequencing, quantifies the abundance of mRNA transcripts within a cell or tissue under different experimental conditions nih.govnih.govresearchgate.net. By comparing the transcriptome of wild-type cells with that of rho4 mutants or cells overexpressing RHO4, researchers can identify genes that are differentially expressed nih.govnih.gov. This provides valuable insights into the downstream pathways and biological processes that are influenced by RHO4.
Studies employing global transcriptome profiling in organisms like Yarrowia lipolytica have identified RHO4 as a member of a group of small GTPases whose corresponding genes show altered expression in response to specific cellular conditions, such as the overproduction of recombinant proteins nih.govresearchgate.net. This observation suggests a potential role for RHO4 in cellular responses to stress or altered metabolic states.
Genomic approaches, including large-scale genetic interaction screens, can also reveal functional relationships between RHO4 and other genes within the cellular network researchgate.netmicrobiologyresearch.org. For example, synthetic lethal screens have successfully identified genes, such as RHO3 and RGD1 (which encodes a RhoGAP that acts on Rho3 and Rho4), that exhibit genetic interactions with RHO4 yeastgenome.orgnih.govmicrobiologyresearch.orgdntb.gov.ua. These studies are instrumental in positioning RHO4 within larger genetic networks and signaling pathways. Comparative genomics can further aid in identifying RHO4 homologs in different organisms and inferring potential functions based on the conservation of genes and pathways asm.org.
While highly specific and detailed datasets solely focused on transcriptomic or genomic profiling of RHO4 were not extensively elaborated upon in the provided search results, it is clear that these methodologies are applicable and actively utilized in studies involving RHO4 and other Rho GTPases to investigate their regulatory roles and downstream effects on gene expression and various cellular processes nih.govnih.govresearchgate.netasm.orgyeastgenome.org.
Q & A
Q. What is the primary role of RHO4 in septation, and how is its activity regulated in Neurospora crassa?
RHO4 is a Rho GTPase essential for septation in N. crassa, functioning in actomyosin ring formation and septum maturation. Its activity is regulated by two guanine nucleotide exchange factors (GEFs), BUD3 and RGF3, which act as independent modules: BUD3-RHO4 selects septation sites, while RGF3-RHO4 drives the septation process itself . Dominant-active RHO4 can suppress septation defects in Δbud-3 mutants but not Δrgf-3, indicating distinct regulatory hierarchies .
Q. How does BUD4 interact with RHO4 during septum initiation?
BUD4, an anillin-related protein, acts upstream of RHO4 by forming cortical rings at future septation sites. Its localization is independent of BUD3 or RGF3, positioning it as a landmark protein for site selection. Deletion of bud-4 disrupts RHO4 and GEF localization, leading to septation defects akin to Δrho-4 .
Q. What experimental approaches are used to study RHO4 localization and function in fungi?
Key methodologies include:
- In vivo microscopy : GFP-tagged RHO4, BUD3, and RGF3 reveal dynamic localization patterns during septation .
- Gene deletion studies : Phenotypic analysis of Δrho-4, Δbud-3, and Δrgf-3 mutants identifies functional dependencies .
- Dominant-active mutants : Overexpression of constitutively active RHO4 rescues specific septation defects, clarifying regulatory hierarchies .
Advanced Research Questions
Q. How do RHO4’s roles differ between Neurospora crassa and budding yeast (Saccharomyces cerevisiae)?
In N. crassa, RHO4 is indispensable for septation and actomyosin ring assembly, whereas in S. cerevisiae, RHO4 has redundant roles with RHO3 in cell polarity and bud growth. S. cerevisiae Δrho3/rho4 mutants exhibit cell lysis and polarity defects, which are suppressed by osmotic stabilizers or overexpression of CDC42 . This divergence highlights species-specific adaptations in cytokinesis regulation.
Q. What mechanisms resolve contradictions in RHO4’s upstream regulators across studies?
While BUD4 is universally positioned upstream of RHO4 in N. crassa, discrepancies arise in GEF dependencies. For example, RHO4 cortical association persists in Δbud-3 but not Δbud-4, suggesting BUD4 stabilizes RHO4 independently of GEFs. Biochemical assays (e.g., GEF activity tests) and epistasis analysis (e.g., double mutants) are critical to disentangle these pathways .
Q. How does RHO4 coordinate with cytoskeletal components during actomyosin ring constriction?
RHO4 recruits formins (e.g., BNI-1 homologs) to polymerize actin filaments, enabling actomyosin ring assembly. In Δrho-4 mutants, F-actin rings fail to form, implicating RHO4 in cytoskeletal remodeling. Live-cell imaging paired with pharmacological inhibitors (e.g., latrunculin-A) can dissect temporal dependencies .
Q. What are the functional implications of RHO4 persistence at mature septal pores?
RHO4 remains at septal pores post-septation, suggesting roles in pore integrity or secondary septum formation. Comparative studies in Schizosaccharomyces pombe show Rho4 overexpression disrupts cell wall synthesis, hinting at conserved roles in wall remodeling .
Methodological Considerations
Q. How to validate RHO4-specific GEFs in vitro?
- Guanine nucleotide exchange assays : Measure GTP-loading of RHO4 in the presence of candidate GEFs (e.g., BUD3, RGF3) using fluorescent GTP analogs .
- Co-immunoprecipitation : Confirm physical interactions between RHO4 and GEFs in heterologous systems (e.g., HEK293 cells) .
Q. What controls are essential for interpreting RHO4 localization studies?
- Fluorescent protein fusions : Validate functionality of GFP-RHO4 by complementation assays in Δrho-4 mutants .
- Cytoskeletal inhibitors : Use latrunculin-A (actin depolymerizer) or nocodazole (microtubule disruptor) to assess RHO4 localization dependencies .
Data Contradictions and Future Directions
Q. Why do some fungi (e.g., Candida albicans) require RHO4 for cell separation, while others (e.g., S. cerevisiae) do not?
Phylogenetic analysis reveals RHO4 subfunctionalization: in filamentous fungi and C. albicans, RHO4 governs septation, whereas in budding yeast, its role is ancillary. Comparative genomics and chimeric protein studies could pinpoint functional domains driving this divergence .
Q. Can RHO4’s role in cell wall integrity be reconciled with its septation functions?
In S. pombe, Rho4 overexpression causes cell lysis, linking it to wall synthesis. In N. crassa, RHO4 may coordinate septum formation with wall deposition via glucan synthase recruitment—a hypothesis testable via proteomic interaction screens .
Q. Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
